molecular formula C48H99PS B14561591 Trihexadecyl(sulfanylidene)-lambda~5~-phosphane CAS No. 61908-81-4

Trihexadecyl(sulfanylidene)-lambda~5~-phosphane

Cat. No.: B14561591
CAS No.: 61908-81-4
M. Wt: 739.3 g/mol
InChI Key: LZCKFZCMEMODEJ-UHFFFAOYSA-N
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Description

Trihexadecyl(sulfanylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphane core bonded to a sulfanylidene group and three hexadecyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihexadecyl(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of hexadecylphosphane with sulfur sources under controlled conditions. One common method includes the use of thiols and amines in an oxidative coupling reaction, which allows for the formation of the sulfanylidene group without the need for additional pre-functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling processes, utilizing readily available low-cost commodity chemicals. The process is designed to be efficient and environmentally friendly, minimizing waste generation and streamlining synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Trihexadecyl(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to thiol or sulfide derivatives.

    Substitution: The compound can participate in substitution reactions, where the sulfanylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Compounds with different functional groups replacing the sulfanylidene group.

Scientific Research Applications

Trihexadecyl(sulfanylidene)-lambda~5~-phosphane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Trihexadecyl(sulfanylidene)-lambda~5~-phosphane involves its interaction with molecular targets through its sulfanylidene and phosphane groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its long hexadecyl chains and phosphane core contribute to its unique properties and versatility in various scientific fields .

Properties

CAS No.

61908-81-4

Molecular Formula

C48H99PS

Molecular Weight

739.3 g/mol

IUPAC Name

trihexadecyl(sulfanylidene)-λ5-phosphane

InChI

InChI=1S/C48H99PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3

InChI Key

LZCKFZCMEMODEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCP(=S)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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